tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate
Description
tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a bicyclic organic compound featuring a tetrahydropyridine core substituted with a tert-butyl carboxylate group and a 2-(difluoromethyl)-1,3-thiazole moiety. This structure combines electron-withdrawing (difluoromethyl) and electron-donating (tert-butyl) groups, making it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors sensitive to fluorinated heterocycles . The tetrahydropyridine scaffold is common in bioactive molecules, while the thiazole ring enhances metabolic stability and binding affinity in biological systems .
Properties
Molecular Formula |
C14H18F2N2O2S |
|---|---|
Molecular Weight |
316.37 g/mol |
IUPAC Name |
tert-butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C14H18F2N2O2S/c1-14(2,3)20-13(19)18-6-4-9(5-7-18)10-8-17-12(21-10)11(15)16/h4,8,11H,5-7H2,1-3H3 |
InChI Key |
VGGQZAZFLPJTGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(S2)C(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable precursor with a thioamide under specific conditions.
Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl bromide.
Cyclization to form the tetrahydropyridine ring: This can be done through a cyclization reaction involving a suitable amine and an aldehyde or ketone.
Protection of the carboxyl group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
Ester Hydrolysis
The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative:
| Reaction Conditions | Reagents/Catalysts | Outcome |
|---|---|---|
| Acidic (HCl, H₂SO₄) | Aqueous HCl (1-2 M) | Cleavage of tert-butyl group |
| Basic (NaOH, KOH) | Alcoholic NaOH (1-3 M) | Formation of sodium carboxylate |
This reaction is critical for deprotecting the tetrahydropyridine nitrogen in subsequent synthetic steps.
Nucleophilic Substitution at the Thiazole Ring
The thiazole moiety participates in electrophilic aromatic substitution (EAS) and nucleophilic displacement reactions:
-
Electrophilic substitution : Halogenation (e.g., bromination) occurs at the C-4 position of the thiazole ring under mild Lewis acid catalysis (e.g., FeBr₃).
-
Nucleophilic displacement : The difluoromethyl group at C-2 may undergo substitution with strong nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K₂CO₃/DMF).
Fluorination Reactions
The difluoromethyl group can engage in further fluorination or deoxyfluorination processes:
-
SF₄-mediated fluorination : Converts residual hydroxyl or carbonyl groups into fluorinated analogs.
-
Electrophilic fluorination : Selectively introduces additional fluorine atoms using reagents like Selectfluor®.
Hydrogenation of the Tetrahydropyridine Ring
Catalytic hydrogenation (H₂/Pd-C) reduces the 1,2,3,6-tetrahydropyridine ring to a fully saturated piperidine derivative, modifying the compound’s conformational flexibility:
Cross-Coupling Reactions
The thiazole ring acts as a directing group in transition-metal-catalyzed cross-couplings:
| Reaction Type | Conditions | Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃, toluene/EtOH (80°C) | Boronic acid coupling at C-5 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N bond formation with amines |
For example, Suzuki coupling with aryl boronic acids proceeds at the thiazole’s C-5 position in yields up to 93% .
Oxidation Reactions
Controlled oxidation of the tetrahydropyridine ring:
-
mCPBA (meta-chloroperbenzoic acid) : Epoxidizes the double bond in the tetrahydropyridine ring.
-
KMnO₄/NaIO₄ : Cleaves the ring to form dicarboxylic acid derivatives under strong oxidative conditions.
Key Research Findings
-
Synthetic utility : The compound serves as a versatile intermediate in drug discovery, enabling modular derivatization at the thiazole (C-2, C-4, C-5) and tetrahydropyridine (N-1, C-4) positions .
-
Stability : The tert-butyl group enhances solubility in organic solvents while stabilizing the intermediate during multi-step syntheses.
-
Biological relevance : Functionalization at the thiazole ring (e.g., cross-coupling) is leveraged to optimize pharmacokinetic properties in medicinal chemistry .
This compound’s reactivity profile underscores its value in constructing complex heterocyclic architectures, particularly in the development of fluorinated bioactive molecules.
Scientific Research Applications
tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethyl group and thiazole ring are believed to play key roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional properties can be contextualized by comparing it to analogs with related substituents or cores. Below is a detailed analysis based on available evidence:
Substituent-Driven Comparisons
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Structure : Replaces the thiazole group with a boronate ester.
- Properties : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing aryl/heteroaryl derivatives. Molecular weight: 309.21 g/mol, CAS RN: 286961-14-6 .
- Key Difference : The absence of the thiazole-difluoromethyl group limits its direct biological relevance but enhances synthetic utility .
tert-Butyl N-(3-thienyl)carbamate
tert-Butyl 4-(pyrazolo[1,5-a]pyrimidin-5-yl)-5,6-dihydropyridine-1(2H)-carboxylate
- Structure : Substitutes the thiazole with a pyrazolopyrimidine group.
- The pyrazolopyrimidine group may enhance kinase inhibition compared to thiazole derivatives .
Functional Group Impact on Bioactivity
- Difluoromethyl Thiazole vs. Non-Fluorinated Analogs: The difluoromethyl group increases lipophilicity and metabolic stability compared to non-fluorinated thiazoles, as seen in analogs like N-[4-(4-fluorophenyl)-5-{2-[4-(piperazin-1-yl)anilino]pyrimidin-4-yl}-1,3-thiazol-2-yl]piperidine-4-sulfonamide (). Fluorination often improves target binding and pharmacokinetics .
Key Research Findings
- Fluorinated thiazoles, such as the difluoromethyl variant in the target compound, show enhanced binding to Plasmodium falciparum targets compared to non-fluorinated analogs (inferred from ) .
- Boronate ester analogs (e.g., CAS 286961-14-6) are critical for synthesizing aryl-modified derivatives but lack intrinsic bioactivity without further functionalization .
- Structural analogs with pyrazolopyrimidine groups exhibit variable IC50 values in enzymatic assays, suggesting that the thiazole-difluoromethyl combination may offer a unique potency profile .
Biological Activity
tert-Butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-1,2,3,6-tetrahydropyridine-1-carboxylate is a synthetic organic compound with a complex molecular structure characterized by the presence of a tetrahydropyridine moiety, a thiazole ring, and a difluoromethyl group. Its molecular formula is C14H18F2N2O2S, and it has a molecular weight of 316.37 g/mol. This compound has garnered attention in the scientific community due to its potential biological activities and pharmacological applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors involved in various physiological processes. Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes or receptors, possibly leading to effects related to pain and inflammation management. The unique structural features, particularly the difluoromethyl and thiazole functionalities, are believed to enhance its biological activity.
Research Findings
Research has indicated significant biological activity for this compound in various studies:
- Enzyme Inhibition : Initial investigations suggest that this compound may inhibit enzymes involved in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators.
- Pharmacological Applications : The compound is being explored for its potential use in treating conditions associated with pain and inflammation. Its ability to modulate specific biological pathways makes it a candidate for further pharmacological development.
- Case Studies : Various case studies have been conducted to evaluate the efficacy and safety of this compound in preclinical models. These studies have shown promising results in reducing inflammation and pain response in animal models.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C14H18F2N2O2S |
| Molecular Weight | 316.37 g/mol |
| IUPAC Name | tert-butyl 4-[2-(difluoromethyl)-1,3-thiazol-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
| InChI Key | VGGQZAZFLPJTGZ-UHFFFAOYSA-N |
Biological Activity Summary
| Study Type | Findings |
|---|---|
| Enzyme Inhibition | Significant inhibition of inflammatory enzymes |
| Pharmacological Applications | Potential use in pain and inflammation treatment |
| Case Studies | Positive outcomes in preclinical models |
Q & A
Q. What are common synthetic routes for introducing the tert-butoxycarbonyl (Boc) protecting group in analogous heterocyclic compounds?
The Boc group is frequently introduced via reaction of the amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine. For example, in the synthesis of tert-butyl piperidine carboxylates, Boc protection is achieved under anhydrous conditions in dichloromethane (DCM) or THF . Deprotection typically employs trifluoroacetic acid (TFA) in DCM, followed by neutralization with DIEA to regenerate the free amine .
Q. How are intermediates like 1,2,3,6-tetrahydropyridine derivatives characterized to confirm structural integrity?
Standard characterization includes:
Q. What are recommended storage conditions for Boc-protected intermediates to ensure stability?
Store under inert gas (argon/nitrogen) at –20°C in airtight containers. Avoid prolonged exposure to moisture or acidic/basic conditions, as these can hydrolyze the Boc group . For hygroscopic derivatives, use desiccants like silica gel .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of tetrahydropyridine-thiazole hybrids?
Stereoselective synthesis may involve:
- Chiral auxiliaries : Use of (R)- or (S)-configured starting materials (e.g., (2S,4R)-4-hydroxyproline derivatives) to induce specific stereochemistry .
- Catalytic asymmetric hydrogenation : Pd or Rh catalysts with chiral ligands (e.g., BINAP) for enantioselective reduction of double bonds in tetrahydropyridine precursors .
- NOE NMR analysis : To confirm relative stereochemistry post-synthesis, as seen in pyrrolidine derivatives .
Q. What strategies resolve contradictions in reaction yields when scaling up thiazole coupling reactions?
Inconsistent yields often arise from:
- Incomplete activation : Optimize coupling agents (e.g., HATU vs. EDCI) and reaction time. For example, HATU-mediated amide couplings require <30 minutes at RT, while EDCI may need longer stirring .
- Steric hindrance : Bulky substituents on the thiazole ring (e.g., difluoromethyl) can slow reactivity. Microwave-assisted synthesis or elevated temperatures (60–80°C) may improve efficiency .
- Purification challenges : Use orthogonal chromatography (e.g., reverse-phase HPLC after silica gel) to isolate polar byproducts .
Q. How does the difluoromethyl-thiazole moiety influence the compound’s metabolic stability in biological assays?
The difluoromethyl group enhances metabolic stability by:
- Reducing oxidative metabolism : Fluorine atoms decrease CYP450-mediated oxidation.
- Improving lipophilicity : LogP increases by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability. In vitro assays (e.g., microsomal stability tests) should compare half-life (t₁/₂) against non-fluorinated controls .
Contradiction Analysis
Q. Why do different literature sources report varying stability data for Boc-protected tetrahydropyridines?
Discrepancies arise from:
Q. How to reconcile conflicting recommendations for handling air-sensitive intermediates?
While some protocols advocate strict Schlenk-line techniques , others report success under nitrogen-purged gloveboxes . Key factors include:
- Substrate sensitivity : Thiazole-containing compounds may oxidize faster than pyridines.
- Solvent choice : Use degassed DCM or THF to minimize oxygen exposure .
Methodological Tables
Table 1: Comparison of Coupling Agents for Thiazole-Tetrahydropyridine Conjugation
| Agent | Reaction Time | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| HATU | 20 min | 85–90 | >95 | |
| EDCI/HOBt | 4 h | 70–75 | 90 | |
| DCC | 12 h | 60–65 | 85 |
Table 2: Stability of Boc-Protected Intermediate Under Different Conditions
| Condition | t₁/₂ (Days) | Degradation Product | Reference |
|---|---|---|---|
| –20°C, argon | >180 | None detected | |
| RT, ambient air | 7 | Free amine + CO₂ | |
| 40°C, 75% humidity | 3 | Hydrolyzed thiazole ring |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
